1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a fluorophenyl group, a methoxy-nitrophenyl group, and a pyridine ring
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenylmethyl intermediate through a halogenation reaction.
Coupling with Pyridine Derivative: The fluorophenylmethyl intermediate is then coupled with a pyridine derivative under specific reaction conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki–Miyaura coupling.
Introduction of the Methoxy-Nitrophenyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and nitrophenyl positions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide include other pyridine carboxamides and fluorophenyl derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of fluorophenyl, methoxy-nitrophenyl, and pyridine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c1-29-18-10-15(24(27)28)7-8-17(18)22-20(26)14-6-9-19(25)23(12-14)11-13-4-2-3-5-16(13)21/h2-10,12H,11H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYBOGMAOYQTBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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